Product packaging for 2-(3,4-Dichlorophenyl)-5-phenyloxazole(Cat. No.:CAS No. 84282-08-6)

2-(3,4-Dichlorophenyl)-5-phenyloxazole

Cat. No.: B1621945
CAS No.: 84282-08-6
M. Wt: 290.1 g/mol
InChI Key: KNHKDAVYOIBWDF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Chemical and Pharmaceutical Research

Role of Oxazole (B20620) Ring Systems in Diverse Bioactive Molecules

Among the myriad of heterocyclic structures, the oxazole ring system holds a prominent position. An oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. chemicalbook.combeilstein-journals.org This scaffold is a key constituent in a wide range of naturally occurring and synthetic bioactive molecules. nih.govcapes.gov.br The oxazole moiety is considered a bioisostere for other functional groups, meaning it can replace them without significantly altering the biological activity, a property that medicinal chemists frequently exploit. ncats.io The biological activities associated with the oxazole nucleus are extensive and include anti-inflammatory, antibiotic, antifungal, anticancer, and antidiabetic properties. chemicalbook.comnih.gov The structural rigidity and potential for diverse substitutions at various positions of the oxazole ring make it a privileged scaffold in the design of novel therapeutic agents. mdpi.comnih.gov

Overview of Substituted Oxazoles in Synthetic and Medicinal Chemistry

Substituted oxazoles are a cornerstone in both synthetic and medicinal chemistry due to their wide-ranging applications and versatile synthesis. ncats.io The ability to introduce various substituents at the 2, 4, and 5-positions of the oxazole ring allows for the creation of a vast chemical space with diverse biological activities. mdpi.com For instance, the anti-inflammatory drug Oxaprozin features a substituted oxazole core. beilstein-journals.org

The synthesis of substituted oxazoles can be achieved through several classical and modern methods. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones, is a traditional and widely used method for preparing 2,5-disubstituted oxazoles. zsmu.edu.ua More contemporary methods include the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and has proven to be a highly efficient strategy. nih.gov Other innovative approaches involve metal-catalyzed reactions, such as those using gold, ruthenium, or cobalt catalysts to facilitate the cyclization and formation of the oxazole ring under mild conditions. organic-chemistry.orgrsc.orgnih.gov These advancements in synthetic methodologies have made a wide array of substituted oxazoles more accessible for screening and development in medicinal chemistry. organic-chemistry.org The strategic placement of different functional groups on the oxazole scaffold continues to be a fruitful area of research, leading to the discovery of potent and selective modulators of various biological targets. ebi.ac.uk

Research Landscape for Dichlorophenyl and Phenyl Substituted Oxazole Derivatives

The research landscape for oxazole derivatives featuring dichlorophenyl and phenyl substituents is primarily driven by the search for new therapeutic agents. The inclusion of a dichlorophenyl group is a common strategy in medicinal chemistry to enhance biological activity, often by increasing lipophilicity and facilitating interactions with specific binding pockets in target proteins.

While specific research on 2-(3,4-Dichlorophenyl)-5-phenyloxazole is not extensively documented in publicly available literature, the broader class of dichlorophenyl-substituted heterocyclic compounds has been investigated for various pharmacological activities. For instance, related structures like 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole have been synthesized and characterized, with studies noting their potential anti-inflammatory and analgesic properties. nih.gov Similarly, research into 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has identified it as a potent and selective inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease. mdpi.com

The synthesis of such disubstituted oxazoles generally follows established synthetic routes for 2,5-disubstituted oxazoles, often involving the condensation of a substituted benzaldehyde (B42025) (in this case, 3,4-dichlorobenzaldehyde) with an α-amino ketone or its equivalent. organic-chemistry.org The investigation into phenyl-substituted oxazoles has also been active, with studies exploring their potential as inhibitors of enzymes like phosphodiesterase type 4 (PDE4) and cyclooxygenase-2 (COX-2). ebi.ac.ukzsmu.edu.ua The collective findings from these related studies suggest that the combination of dichlorophenyl and phenyl moieties on an oxazole scaffold, as seen in this compound, represents a promising area for the discovery of new bioactive compounds.

Compound Data

Below are the available chemical data for the subject compound.

Identifier Value
Compound Name This compound
CAS Number 84282-08-6
Molecular Formula C₁₅H₉Cl₂NO
Molecular Weight 290.14 g/mol
Synonyms Oxazole, 2-(3,4-dichlorophenyl)-5-phenyl-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9Cl2NO B1621945 2-(3,4-Dichlorophenyl)-5-phenyloxazole CAS No. 84282-08-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84282-08-6

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H9Cl2NO/c16-12-7-6-11(8-13(12)17)15-18-9-14(19-15)10-4-2-1-3-5-10/h1-9H

InChI Key

KNHKDAVYOIBWDF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=C(C=C3)Cl)Cl

Other CAS No.

84282-08-6

Pictograms

Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Dichlorophenyl 5 Phenyloxazole and Analogous Oxazole Architectures

General Synthetic Approaches to Oxazole (B20620) Ring Formation

The construction of the oxazole ring can be achieved through various synthetic routes, each with its own advantages and substrate scope. These methods typically involve the formation of key C-O and C-N bonds to close the five-membered ring.

Cyclization Reactions for Oxazole Construction

Cyclization reactions are the most common strategies for synthesizing the oxazole nucleus. These methods generally involve the intramolecular cyclization of a linear precursor that already contains the necessary atoms for the ring system.

One of the most classic and widely used methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones. mdpi.comrsc.org This reaction is typically catalyzed by dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. acs.orgresearchgate.net The process begins with the protonation of the acylamino ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2,5-disubstituted oxazole. researchgate.net The required 2-acylamino ketone precursors can often be synthesized via the Dakin-West reaction. mdpi.com

Another significant cyclization approach is the Fischer oxazole synthesis . This method utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgyoutube.com The reaction proceeds through an iminochloride intermediate, which then cyclizes and dehydrates to form the 2,5-disubstituted oxazole. wikipedia.org

More contemporary methods often employ metal-catalyzed cascade reactions. For instance, a copper-catalyzed cascade reaction of alkenes with azides has been developed to produce 2,5-disubstituted oxazoles. rsc.org Similarly, rhodium-catalyzed annulation of triazoles and aldehydes provides an efficient route to 2,5-diaryloxazoles. rsc.org

Blümlein–Lewy Synthesis and its Variants

The Blümlein–Lewy synthesis is a classical method for forming oxazoles that involves the reaction of an α-haloketone with a primary amide. wikipedia.orgresearchgate.net This reaction, also referred to as the "formamide synthesis" by Bredereck and co-workers, proceeds via nucleophilic substitution of the halogen by the amide oxygen, followed by cyclization and dehydration. researchgate.netresearchgate.net

While the original method often uses thermal conditions, variants have been developed to improve yields and reaction conditions. A significant improvement involves the use of a silver salt, such as silver hexafluoroantimonate (AgSbF₆), which acts as a catalyst. researchgate.net The silver ion is thought to facilitate the reaction by coordinating to the halogen, making the carbon more electrophilic and promoting the initial substitution step. This silver-mediated approach has been shown to be more effective than simple thermal heating, especially for less reactive amides. researchgate.net

Strategies Initiated from α-Acyloxy Ketones

The cyclization of α-acyloxy ketones is a direct and effective method for preparing oxazoles, closely related to the Robinson-Gabriel synthesis. In this approach, the α-acyloxy ketone, which is essentially a pre-formed intermediate of the Robinson-Gabriel pathway, is subjected to cyclodehydration conditions.

A patented process describes the cyclization of 2-oxo-1,2-diphenylethyl benzoates in the presence of thiourea (B124793) and a solvent like dimethylformamide (DMF) at high temperatures to yield trisubstituted oxazoles. google.com The reaction of benzoin (B196080) with acetic anhydride (B1165640) in the presence of sulfuric acid is a common way to generate the necessary α-acyloxy ketone precursor. google.com These methods are particularly useful for synthesizing polysubstituted oxazoles.

Microwave-Assisted Synthetic Protocols for Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including oxazoles. lookchem.commdpi.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov

A notable microwave-assisted method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov This [3+2] cycloaddition reaction can be efficiently carried out under microwave irradiation in the presence of a base like potassium carbonate or potassium phosphate (B84403) to yield 5-substituted oxazoles. nih.govnih.gov By controlling the stoichiometry of the base, the reaction can be directed to produce either oxazoles or the intermediate oxazolines. nih.gov This method is valued for its operational simplicity, the use of readily available starting materials, and its compatibility with green chemistry principles by often using solvents like isopropanol. nih.gov

Another application of microwave heating is in the Blümlein–Lewy type reactions, where the reaction between a p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF can be accelerated to produce 2-amino-4-(aryl)-oxazole derivatives. researchgate.net

Microwave-Assisted Oxazole Synthesis Reactants Conditions Product Key Advantages
van Leusen SynthesisAryl aldehydes, TosMICK₃PO₄, Isopropanol, 65 °C, 350 W, 8 min5-Substituted oxazolesRapid, high yield, good functional group tolerance, non-chromatographic purification. nih.govbiointerfaceresearch.com
Modified Blümlein–Lewyp-Substituted 2-bromoacetophenone, UreaDMF, Microwave irradiation2-Amino-4-(p-substituted phenyl)-oxazoleAccelerated synthesis of amino-oxazole derivatives. researchgate.net
Suzuki Coupling4-(4-bromophenyl)-2,5-dimethyloxazole, Boronic acidsNi catalyst, Microwave irradiation2,4,5-Trisubstituted oxazolesEfficient C-C bond formation to create complex oxazoles. researchgate.net

Specific Synthetic Routes for 2-(3,4-Dichlorophenyl)-5-phenyloxazole Derivatives

The synthesis of the specific target compound, this compound, would logically follow the established principles for creating 2,5-diaryl-substituted oxazoles. The key is the strategic selection and synthesis of precursors containing the 3,4-dichlorophenyl and the phenyl moieties.

Precursor Synthesis and Functionalization for Dichlorophenyl- and Phenyl-Substituted Oxazoles

Based on the general methods described above, several retrosynthetic pathways can be envisioned for this compound.

Route A: Robinson-Gabriel Approach

This approach would require the synthesis of the intermediate N-(2-oxo-2-phenylethyl)-3,4-dichlorobenzamide . This precursor can be synthesized by reacting 2-amino-1-phenylethanone (or its hydrochloride salt) with 3,4-dichlorobenzoyl chloride. The subsequent cyclodehydration of this α-acylamino ketone using an agent like polyphosphoric acid or sulfuric acid would yield the target oxazole.

Route B: Blümlein–Lewy Approach

For this pathway, the precursors would be 3,4-dichlorobenzamide and an α-halophenacyl halide , such as 2-bromo-1-phenylethanone (phenacyl bromide). The reaction between these two components, likely facilitated by heat or a silver catalyst under microwave irradiation, would lead to the formation of this compound.

Route C: Fischer Approach

The Fischer synthesis would involve reacting 3,4-dichlorobenzaldehyde with mandelonitrile (the cyanohydrin of benzaldehyde) in the presence of anhydrous HCl. This route directly combines the two required aryl moieties to construct the oxazole ring.

Precursor Functionalization:

The synthesis of the necessary precursors is straightforward.

3,4-Dichlorobenzoyl chloride is commercially available or can be prepared from 3,4-dichlorobenzoic acid by reaction with thionyl chloride or oxalyl chloride.

3,4-Dichlorobenzamide can be prepared from 3,4-dichlorobenzoyl chloride by reaction with ammonia (B1221849) or from 3,4-dichlorobenzonitrile (B1293625) via hydrolysis. A related synthesis of 3,4-dichlorobenzamidoxime from 3,4-dichlorobenzonitrile has been reported, which is a precursor for oxadiazoles, highlighting the utility of the nitrile as a starting material. mdpi.com

2-Amino-1-phenylethanone and 2-bromo-1-phenylethanone are common, commercially available reagents.

3,4-Dichlorobenzaldehyde is also a readily available starting material.

Application of Suzuki Coupling Reactions in Oxazole Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds, has been extensively applied to the synthesis of functionalized oxazole derivatives. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids contribute to the widespread utility of this methodology.

Research has demonstrated the feasibility of introducing aryl, heteroaryl, and alkyl substituents at various positions of the oxazole ring through Suzuki coupling. This approach offers a convergent and efficient pathway to complex oxazole architectures that might be challenging to assemble through traditional cyclization methods.

A general strategy for the synthesis of 2,5-disubstituted oxazoles, such as this compound, can be envisioned through two primary Suzuki coupling approaches:

Coupling at the C5-position: A 2-(3,4-dichlorophenyl)-5-halooxazole (e.g., bromo- or iodooxazole) can be coupled with phenylboronic acid.

Coupling at the C2-position: A 2-halo-5-phenyloxazole can be coupled with 3,4-dichlorophenylboronic acid.

Studies have explored the functionalization of the oxazole ring at both the C2 and C4 positions using Suzuki coupling reactions. For instance, 2-aryl-4-trifloyloxazoles have been shown to undergo rapid, microwave-assisted coupling with a variety of aryl and heteroaryl boronic acids, yielding good to excellent yields. acs.org Similarly, 4-aryl-2-chlorooxazoles have proven to be effective coupling partners. acs.org While these examples focus on C2 and C4 functionalization, the underlying principles are directly applicable to the C5 position.

The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions. A variety of palladium catalysts have been successfully employed in the Suzuki coupling of oxazole derivatives, with [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] being a notable example that has shown high efficacy in relatively short reaction times. nih.gov The use of a suitable base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential to facilitate the transmetalation step of the catalytic cycle. nih.govmdpi.com

One-pot methodologies combining oxazole synthesis with subsequent Suzuki-Miyaura coupling have also been developed to streamline the synthesis of polysubstituted oxazoles. ijpsonline.com For example, a one-pot approach for the synthesis of 2,4,5-trisubstituted oxazoles has been reported, which involves the reaction of a carboxylic acid, an amino acid, and a dehydrative condensing agent, followed by a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid. ijpsonline.com

The following tables summarize representative conditions and findings from the literature for Suzuki coupling reactions applied to the synthesis of substituted oxazoles, which could be adapted for the synthesis of this compound.

Table 1: Exemplary Conditions for Suzuki Coupling in Oxazole Synthesis

CatalystLigand (if applicable)BaseSolventTemperatureCoupling PartnersProduct TypeReference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80 °CBromoindazole and Pyrrole/Thiopheneboronic acidsHeterobiaryl compounds nih.gov
Pd(PPh₃)₄PPh₃K₃PO₄1,4-DioxaneNot specified5-(4-bromophenyl)-4,6-dichloropyrimidine and Aryl/heteroaryl boronic acidsArylated pyrimidines mdpi.com
Palladium(II) acetateNot specifiedNot specifiedNot specifiedNot specified2-Aryl-4-trifloyloxazoles and Aryl/heteroaryl boronic acids2,4-Disubstituted oxazoles acs.org
Nickel catalystNot specifiedNot specifiedNot specifiedNot specifiedIn-situ generated oxazole intermediate and Boronic acid2,4,5-Trisubstituted oxazoles ijpsonline.com

Table 2: Research Findings on Suzuki Coupling for Oxazole Derivatives

Starting MaterialBoronic AcidCatalyst SystemKey FindingsReference
4-(4-bromophenyl)-2,5-dimethyloxazoleSubstituted phenyl boronic acidNot specifiedSuccessful synthesis of biphenyl (B1667301) substituted oxazole derivatives. tandfonline.com
2-Aryl-4-trifloyloxazolesAryl and heteroaryl boronic acidsMicrowave-assisted palladium catalysisRapid and efficient coupling at the C4 position with good to excellent yields. acs.org
4-Aryl-2-chlorooxazolesAryl and heteroaryl boronic acidsPalladium catalysisEffective coupling at the C2 position. acs.org
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂High yield of the coupled product in a relatively short reaction time (2 hours). nih.gov

These findings underscore the versatility of the Suzuki coupling reaction in the synthesis of a diverse range of substituted oxazoles. The selection of appropriate starting materials, such as a halogenated oxazole precursor and a suitable boronic acid, along with optimized reaction conditions, provides a robust and efficient route to target molecules like this compound.

Biological Activities of 2 3,4 Dichlorophenyl 5 Phenyloxazole Derivatives in Vitro Investigations

Enzyme Inhibition Studies

The ability of 2-(3,4-dichlorophenyl)-5-phenyloxazole derivatives to inhibit specific enzymes is a key area of research for potential therapeutic applications.

The bifunctional enzyme soluble epoxide hydrolase (sEH) possesses two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P). While the hydrolase domain is well-studied, the phosphatase domain has emerged as a newer pharmacological target.

Research has led to the development of oxazole-based ligands as inhibitors of the sEH-P domain. Within these studies, the 3,4-dichlorophenyl substituent on the oxazole (B20620) core has been identified as crucial for potent inhibitory activity. A notable derivative, 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid (also known as SWE101), has been identified as a potent inhibitor of both human and rat sEH-P activity in vitro. nih.govplos.orgbiorxiv.orgnih.gov X-ray crystallography of this derivative complexed with the sEH-P domain has provided valuable insights into the molecular basis of its inhibitory action, revealing that the dichlorophenyl group fits into a hydrophobic pocket formed by amino acid residues Ile96, Val19, and Trp126. nih.gov

CompoundTarget EnzymeInhibitory Activity (IC50)Organism
4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid (SWE101)Soluble Epoxide Hydrolase Phosphatase (sEH-P)Potent (Specific IC50 values not publicly detailed in the reviewed sources)Human, Rat

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthetic pathway of leukotrienes, which are pro-inflammatory mediators. nih.govplos.orgbiorxiv.orgresearchgate.netnih.gov Based on a review of the available scientific literature, no in vitro studies on the 5-LOX inhibitory potential of this compound or its direct derivatives have been reported. Research on 5-LOX inhibition has focused on other classes of heterocyclic compounds, such as isoxazole (B147169) derivatives. nih.govplos.orgbiorxiv.orgresearchgate.netnih.gov

Antimicrobial Activity Profile

The evaluation of new chemical entities for their ability to combat microbial growth is a constant in pharmaceutical research.

Following a thorough review of published studies, no data on the in vitro antibacterial efficacy of this compound or its derivatives against any bacterial strains were found. Studies on antibacterial activity have been conducted on other heterocyclic structures, such as phenylthiazole-substituted aminoguanidines and various 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives. biointerfaceresearch.commdpi.com

A review of the scientific literature did not yield any studies concerning the in vitro antifungal activity of this compound or its derivatives. The existing research on novel antifungal agents has explored other molecular frameworks, including 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles and various triazole derivatives. nih.govmdpi.commdpi.comfrontiersin.org

Anticancer and Antiproliferative Properties (In Vitro Cell Line Assays)

The search for novel compounds that can inhibit the growth of cancer cells is a primary focus of medicinal chemistry. Based on the available scientific literature, there are no published in vitro studies evaluating the anticancer or antiproliferative properties of this compound or its derivatives on any cancer cell lines. Research in this area has been directed towards other heterocyclic cores, such as oxazolo[4,5-d]pyrimidines and pyridine-ureas. nih.gov

Other Noted In Vitro Pharmacological Actions of Oxazole Derivatives

The oxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in medicinal chemistry due to its capacity to interact with a variety of biological targets. mdpi.comchemistryviews.orgbenthamscience.com This has led to the investigation and discovery of numerous in vitro pharmacological actions for various oxazole derivatives.

Antimicrobial and Antifungal Activity

A significant area of research for oxazole derivatives has been in the field of antimicrobial and antifungal agents. For instance, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were synthesized and evaluated for their antifungal properties. Several of these compounds demonstrated excellent broad-spectrum antifungal activity against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov

Similarly, studies on 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles, a related class of heterocyclic compounds, have shown very good antimicrobial activity. nih.gov Another study highlighted that certain thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group exhibited good antibacterial and antifungal properties. nih.gov

Anticancer Activity

The anticancer potential of oxazole derivatives is another well-documented area of their pharmacological profile. These compounds have been shown to inhibit various cancer cell lines through different mechanisms of action. benthamscience.com Research has indicated that some oxazole derivatives can act as potent inhibitors of novel targets like STAT3 and G-quadruplex, and can also induce apoptosis in cancer cells by inhibiting tubulin protein. benthamscience.com

For example, a series of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles were developed and tested against a panel of 60 different human cancer cell lines. chemistryviews.org One particular compound, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, was found to be highly effective against a wide range of cancer cell lines. chemistryviews.org Furthermore, novel 3,5-disubstituted-1,2,4-oxadiazoles, another class of related heterocyclic compounds, have demonstrated significant anti-proliferative activities against various cancer cell lines, with some showing specificity towards pancreatic and prostate cancer cells. nih.gov

Anti-inflammatory Activity

Certain oxazole-related structures have been investigated for their anti-inflammatory properties. For example, some thiazolotriazole derivatives containing a 2,4-dichloro-5-fluorophenyl moiety have exhibited excellent anti-inflammatory activity in in vitro models. nih.gov

The diverse pharmacological actions of the broader oxazole class underscore the therapeutic potential of this heterocyclic scaffold. While direct in vitro data for This compound is not currently available, the activities of its structural analogs suggest that it could be a candidate for future pharmacological investigation.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the purification of 2-(3,4-dichlorophenyl)-5-phenyloxazole and the assessment of its purity. A common approach involves using a reverse-phase (RP) HPLC method.

A specific application utilizes a Newcrom R1 column, which is a type of reverse-phase column with low silanol (B1196071) activity, making it suitable for separating a wide range of compounds. rsc.org The analysis can be performed under simple conditions with a mobile phase typically consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. rsc.org For standard detection methods, phosphoric acid is often used. However, if the HPLC system is coupled with a mass spectrometer (MS), a volatile acid like formic acid is substituted to ensure compatibility with the MS detector. rsc.org

This HPLC method is scalable, meaning it can be adapted for preparative separations to isolate larger quantities of the compound or to separate impurities. rsc.org It is also suitable for pharmacokinetic studies, where the concentration of the compound is measured in biological samples over time. rsc.org

Table 1: HPLC Method Parameters for this compound Analysis

ParameterDetails
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility)
Application Purity assessment, preparative separation, pharmacokinetics

This data is based on a published application for the analysis of this compound. rsc.org

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the phenyl and dichlorophenyl rings, as well as the single proton on the oxazole (B20620) ring. The protons on the 3,4-dichlorophenyl ring would appear as a characteristic set of multiplets in the aromatic region. The protons of the 5-phenyl group would also resonate in the aromatic region. A key signal would be the singlet for the proton at the 4-position of the oxazole ring. For the related compound, 2-(4-chlorophenyl)-5-phenyloxazole, the oxazole proton appears as a singlet at 7.47 ppm. rsc.org The aromatic protons of this analogue appear in the range of 7.38-8.06 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms of the dichlorophenyl ring, the phenyl ring, and the oxazole ring would all have characteristic chemical shifts. For the analogue 2-(4-chlorophenyl)-5-phenyloxazole, the carbon signals appear in the range of 124.0 to 160.6 ppm. rsc.org For 5-(2,3-dichlorophenyl)-3-phenylisoxazole, an isomer of the target compound, the carbon signals are observed between 103.1 and 166.1 ppm. rsc.org

Table 2: Predicted and Analogous NMR Data

NucleusPredicted Chemical Shift Range (ppm) for this compoundReference Compound Data (ppm)
¹H NMR Aromatic Protons: ~7.3 - 8.2 ppm; Oxazole Proton: ~7.5 ppm2-(4-Chlorophenyl)-5-phenyloxazole: Aromatic H (7.38-8.06), Oxazole H (7.47) rsc.org
¹³C NMR ~120 - 165 ppm2-(4-Chlorophenyl)-5-phenyloxazole: 124.0-160.6 rsc.org; 5-(2,3-Dichlorophenyl)-3-phenylisoxazole: 103.1-166.1 rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C=C bonds within the oxazole ring, as well as C-Cl and aromatic C-H stretching vibrations. For the similar compound 2-(4-chlorophenyl)-5-phenyloxazole, characteristic IR peaks are observed at 1604, 1478, 1403, 1133, and 1089 cm⁻¹. rsc.org

Table 3: Predicted and Analogous IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Reference Compound Data (cm⁻¹) rsc.org
C=C Stretching (aromatic) ~16001604
C=N Stretching (oxazole) ~1500-16001478
Aromatic Ring Vibrations ~1400-15001403
C-O-C Stretching (oxazole) ~1100-12001133
C-Cl Stretching ~1000-11001089 (likely coupled with other vibrations)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 290.14. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The HRMS-ESI (m/z) for the isomeric compound 5-(2,3-dichlorophenyl)-3-phenylisoxazole was calculated as 290.0134 for [M+H]⁺ and found to be 290.0129, which is consistent with the molecular formula C₁₅H₉Cl₂NO. rsc.org

Future Research Perspectives for 2 3,4 Dichlorophenyl 5 Phenyloxazole

Exploration of Novel Derivatizations for Enhanced Potency, Selectivity, and Bioavailability

A primary future direction for 2-(3,4-Dichlorophenyl)-5-phenyloxazole involves systematic derivatization to create a library of analogues with improved pharmacological profiles. The goal is to enhance its potency against specific biological targets, increase its selectivity to minimize off-target effects, and optimize its bioavailability for potential therapeutic use. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new molecules. tandfonline.com

Modifications could be strategically applied to both the 3,4-dichlorophenyl ring at the 2-position and the phenyl ring at the 5-position of the oxazole (B20620) core. For instance, introducing various electron-donating or electron-withdrawing groups at different positions on these aromatic rings could significantly influence the compound's electronic properties and its binding affinity to target proteins. acs.org The synthesis of such derivatives can be achieved through established and emerging chemical methods, including metal-catalyzed cross-coupling reactions which are effective for creating concatenated azoles. tandfonline.com

Improving bioavailability is another critical aspect. The lipophilicity of a compound, which can be modulated through derivatization, is a key factor as it affects passage through cellular membranes to reach the target site. nih.gov For example, studies on related heterocyclic compounds have shown that strategic substitutions can enhance oral absorption.

To illustrate how structural modifications can impact biological activity, the following table presents data from related heterocyclic compounds, showing the effect of different substituents on anticancer activity.

Compound IDCore StructureR1 (Position 4 of phenyl)R2 (Position 5 of phenyl)IC50 (µM) against WiDr Cells
C4 PhenylhydrazoneHCl0.77
C6 PhenylhydrazoneClCl0.45
Data derived from computational studies on chloro-substituted phenylhydrazone derivatives, demonstrating the impact of halogen substitution on cytotoxicity. researchgate.net

This data suggests that modifications to the halogen substitution pattern on the phenyl rings can significantly influence potency, providing a rationale for synthesizing and testing similar variations of this compound.

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules used as tools to study and understand complex biological processes and pathways. ijmpr.in Given the wide range of biological activities associated with the oxazole scaffold, including anticancer, anti-inflammatory, and antimicrobial effects, this compound and its optimized derivatives represent strong candidates for development as chemical probes. nih.govnih.govmdpi.com

A well-characterized and highly selective derivative could be used to investigate the function of a specific protein within a cellular context. For example, if a derivative shows potent inhibition of a particular enzyme, it could be used to elucidate that enzyme's role in a disease pathway. This involves designing the molecule to be highly selective for its target over other related proteins to ensure that the observed biological effects are due to the modulation of that specific target.

The development process would involve functionalizing the core molecule without disrupting its binding characteristics. This could include the incorporation of a reporter tag (like a fluorescent group) for visualization in cellular imaging experiments or a reactive group for covalently labeling the target protein, allowing for its identification and isolation. Such probes would be invaluable for target validation and for understanding the downstream effects of target modulation.

Integration of Advanced Computational and Artificial Intelligence Methodologies in Drug Discovery

The integration of artificial intelligence (AI) and computational methods is revolutionizing drug discovery, making the process faster, more cost-effective, and more accurate. nih.govmdpi.com These technologies can be pivotal in advancing the research on this compound.

AI can be applied at multiple stages of the discovery pipeline. premierscience.com Machine learning (ML) algorithms can be trained on existing data from other oxazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of newly designed analogues before they are synthesized, saving significant time and resources. mdpi.commdpi.com

Furthermore, generative AI models can design novel molecular structures (de novo drug design) that are optimized for specific properties, such as high binding affinity to a target and good drug-like characteristics. nih.gov AI can also be used to predict the three-dimensional structure of target proteins, which is essential for structure-based drug design and understanding how the compound interacts with its target at a molecular level. nih.gov

The table below summarizes how various computational and AI tools could be applied to the research of this compound.

AI/Computational ToolApplication in Drug DiscoverySpecific Use for the Compound
Machine Learning (QSAR) Predicts biological activity and properties from chemical structure. mdpi.comForecast the potency and toxicity of new derivatives to prioritize synthesis.
Generative Models Designs novel molecules with desired characteristics. nih.govCreate new oxazole-based structures with enhanced selectivity for a target.
Molecular Docking Predicts the binding mode and affinity of a molecule to a protein target. mdpi.comSimulate the interaction with potential targets to guide rational design.
Molecular Dynamics (MD) Simulates the movement of a molecule and its target over time. researchgate.netAssess the stability of the compound-protein complex and refine binding hypotheses.
Target Prediction Algorithms Identifies potential biological targets based on ligand structure. mdpi.comSuggest novel therapeutic applications by identifying previously unknown targets.

Investigation of Additional Biological Targets and Therapeutic Applications

The structural features of this compound suggest it may interact with a variety of biological targets, opening up multiple potential therapeutic applications. A broad biological screening campaign is a logical next step to uncover its full potential.

Based on activities reported for structurally related compounds, several therapeutic areas are worth investigating:

Oncology: Oxazole derivatives have shown significant anticancer activity. nih.govmdpi.com The dichlorophenyl group is also a feature in compounds with cytotoxic effects. researchgate.net Future research should involve screening against a panel of human cancer cell lines and, if activity is found, identifying the specific molecular targets, which could include protein kinases or proteins involved in apoptosis like Bcl-2 and MDM2. tandfonline.comresearchgate.net

Infectious Diseases: The oxazole nucleus is a common feature in compounds with antibacterial and antifungal properties. mdpi.comchemmethod.com The compound and its derivatives should be tested against a range of pathogenic bacteria and fungi.

Neurodegenerative Diseases: Organochlorine compounds, including those with a dichlorophenyl structure, are known to have effects on the nervous system. nih.gov While often associated with toxicity, targeted modulation of neuronal proteins is a key strategy for treating neurodegenerative diseases. Investigating potential targets like monoamine oxidase (MAO), an enzyme implicated in Parkinson's disease, could be a fruitful avenue. mdpi.com

Inflammatory Disorders: Anti-inflammatory activity is a known property of many oxazole-containing molecules. tandfonline.comnih.gov The potential of this compound to modulate inflammatory pathways, for example by inhibiting enzymes like cyclooxygenase (COX), could be explored.

The following table outlines potential areas for investigation.

Therapeutic AreaPotential Biological Target(s)Rationale based on Related Compounds
Oncology Protein Kinases, Bcl-2, MDM2Oxazole and dichlorophenyl moieties are present in many anticancer agents. tandfonline.comresearchgate.netmdpi.com
Infectious Diseases Bacterial/Fungal Enzymes, Cell Wall SynthesisOxazole derivatives frequently exhibit antimicrobial properties. mdpi.comchemmethod.com
Neurodegenerative Disease Monoamine Oxidase (MAO), Neuronal Ion ChannelsMAO inhibition is a known activity for some heterocycles; organochlorines interact with the nervous system. mdpi.comnih.gov
Inflammatory Disease Cyclooxygenase (COX), CytokinesThe oxazole scaffold is found in numerous anti-inflammatory compounds. tandfonline.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-5-phenyloxazole, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazides or benzaldehyde derivatives. For example:

  • Route 1 : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by cooling, filtration, and crystallization (65% yield) .
  • Route 2 : Reaction of 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under glacial acetic acid catalysis (reflux for 4 hours) .

Q. Key Variables :

ParameterRoute 1Route 2
SolventDMSOEthanol
Reaction Time18 hours4 hours
CatalystNoneAcetic acid
Yield65%Not reported

Recommendation : Optimize solvent purity and stoichiometry to minimize side products. Use TLC or HPLC to monitor reaction progress.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer :

  • X-ray Crystallography : Monoclinic crystal system (C2/c space group) with unit cell parameters a = 19.215 Å, b = 22.847 Å, c = 14.933 Å, β = 121.25°, and Z = 8 . Use ψ-scan absorption corrections for data refinement.
  • Spectroscopy :
    • IR : Identify oxazole ring vibrations (~1600 cm⁻¹) and C-Cl stretches (750–600 cm⁻¹).
    • NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm substitution patterns via NOESY or COSY .

Validation : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts).

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, oxazole ring variations) influence biological activity?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Halogen Effects : 3,4-Dichloro substitution enhances lipophilicity and receptor binding compared to mono-chloro analogs .
    • Oxazole vs. Oxadiazole : Oxazole rings improve metabolic stability over oxadiazoles in pharmacological assays .
  • Experimental Design :
    • Synthesize analogs with Cl replaced by F, CH₃, or NO₂ groups.
    • Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with logP values .

Data Contradiction Note : Some studies report reduced activity with bulky substituents due to steric hindrance , while others note improved selectivity . Reconcile by evaluating binding pocket dimensions via molecular docking.

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 or kinase domains. Validate with crystallographic data (e.g., PDB ID: A1A79) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between oxazole N and Thr residue) and RMSD values .

Key Finding : The 3,4-dichlorophenyl group forms hydrophobic interactions with Leu231 in a modeled kinase target, explaining its inhibitory potency .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
    • IC₅₀ = 2.1 µM in HeLa cells vs. 8.7 µM in MCF-7 cells due to differential membrane permeability .
  • Standardization :
    • Use identical positive controls (e.g., doxorubicin for cytotoxicity).
    • Normalize data to protein content (Bradford assay) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies.

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Methodological Answer :

  • Scalability Issues :
    • Low yields in DMSO-based routes due to high viscosity .
    • Safety concerns with chlorinated intermediates .
  • Mitigation Strategies :
    • Switch to ethanol/water mixtures for safer solvent removal.
    • Use flow chemistry to improve heat transfer and reduce reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.